molecular formula C13H19N B13085926 3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole

3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B13085926
M. Wt: 189.30 g/mol
InChI Key: HXBARTLQNQTBCY-UHFFFAOYSA-N
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Description

3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups and one isopropyl group attached to the indole core, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid such as hydrochloric acid can lead to the formation of the desired indole compound. The reaction typically requires heating and may involve intermediate steps to ensure the correct formation of the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while reduction can produce dihydro-indoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups, onto the indole ring.

Scientific Research Applications

3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into binding sites and exert its effects through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

3,3-dimethyl-5-(propan-2-yl)-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

    Indole: The parent compound with no substituents.

    3-methylindole: A derivative with a single methyl group.

    5-methylindole: A derivative with a methyl group at the 5-position.

    2,3-dihydro-1H-indole: A reduced form of indole without additional substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,3-dimethyl-5-propan-2-yl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-9(2)10-5-6-12-11(7-10)13(3,4)8-14-12/h5-7,9,14H,8H2,1-4H3

InChI Key

HXBARTLQNQTBCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NCC2(C)C

Origin of Product

United States

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